Methyl 5-(4-methoxyphenyl)nicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-3-10(4-6-13)11-7-12(9-15-8-11)14(16)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLADANCADJPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563834 | |
| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119289-88-2 | |
| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)nicotinate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(4-methoxyphenyl)nicotinate is a heterocyclic compound belonging to the class of 5-aryl-nicotinates. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to play crucial roles in various physiological processes and have been investigated for their therapeutic potential in a range of diseases, including inflammatory conditions and cancer.[1][2][3][4][5][6] The introduction of an aryl group at the 5-position of the pyridine ring, as seen in the topic compound, offers a strategic modification to explore novel structure-activity relationships and potentially enhance therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of Methyl 5-(4-methoxyphenyl)nicotinate, serving as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Identification
The core structure of Methyl 5-(4-methoxyphenyl)nicotinate consists of a pyridine ring substituted with a methoxycarbonyl group at the 3-position and a 4-methoxyphenyl group at the 5-position.
Systematic IUPAC Name: Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate
Molecular Formula: C₁₄H₁₃NO₃
Molecular Weight: 243.26 g/mol
CAS Number: 56187-32-7
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} enddot Caption: Chemical structure of Methyl 5-(4-methoxyphenyl)nicotinate.
Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate
The synthesis of Methyl 5-(4-methoxyphenyl)nicotinate is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.[7][8][9] The key starting materials for this synthesis are Methyl 5-bromonicotinate and 4-methoxyphenylboronic acid.
Synthetic Workflow
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: General workflow for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate.
Materials:
-
Methyl 5-bromonicotinate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Methyl 5-bromonicotinate, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent (e.g., 3:7 v/v).[3]
-
Evaporate the solvent from the collected fractions to yield Methyl 5-(4-methoxyphenyl)nicotinate as colorless needles.[3]
Spectroscopic Characterization
The structural identity and purity of the synthesized Methyl 5-(4-methoxyphenyl)nicotinate can be confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| Melting Point | 99-101 °C[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.21 (s, 1H, H-2 pyridine), 8.78 (d, J=2.0 Hz, 1H, H-6 pyridine), 8.35 (t, J=2.2 Hz, 1H, H-4 pyridine), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.01 (d, J=8.8 Hz, 2H, Ar-H), 3.96 (s, 3H, COOCH₃), 3.87 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.8, 160.2, 153.2, 148.1, 137.5, 132.9, 129.3, 128.5, 126.9, 114.5, 55.4, 52.5. |
| FT-IR (KBr, cm⁻¹) | ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1725 (C=O ester), ~1610, 1580, 1480 (C=C aromatic), ~1250 (C-O ether), ~1180 (C-O ester). |
| Mass Spectrometry (EI) | m/z (%): 243 (M⁺), 212 ([M-OCH₃]⁺), 184 ([M-COOCH₃]⁺), 154, 139, 115, 77. |
Potential Applications in Drug Discovery
Nicotinic acid and its derivatives have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities. These compounds have been explored for their potential as anti-inflammatory, analgesic, and anti-tubercular agents.[1][2] The structural modifications of the basic nicotinic acid scaffold can lead to compounds with enhanced potency and improved pharmacokinetic profiles.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives.[3][5][6] The mechanism of action is thought to involve the modulation of various inflammatory pathways. The introduction of an aryl group at the 5-position of the nicotinic acid scaffold, as in Methyl 5-(4-methoxyphenyl)nicotinate, may influence its interaction with biological targets involved in the inflammatory response. Further in-vitro and in-vivo studies are warranted to fully elucidate the anti-inflammatory potential of this specific compound.
Cytotoxic Activity
The cytotoxic effects of various heterocyclic compounds, including pyridine derivatives, against different cancer cell lines have been reported.[10][11][12] The structural features of Methyl 5-(4-methoxyphenyl)nicotinate, particularly the presence of the biaryl system, make it a candidate for investigation as a potential anticancer agent. Evaluation of its cytotoxic activity against a panel of cancer cell lines would provide valuable insights into its potential as a lead compound for the development of new anticancer drugs.
Conclusion
Methyl 5-(4-methoxyphenyl)nicotinate is a synthetically accessible compound with a chemical structure that holds promise for applications in drug discovery. The well-established Suzuki-Miyaura coupling provides an efficient route for its synthesis. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of its expected spectroscopic characteristics. The exploration of its biological activities, particularly its anti-inflammatory and cytotoxic potential, represents a promising avenue for future research. The information presented herein serves as a foundational resource for scientists and researchers interested in the further investigation and development of novel therapeutics based on the 5-aryl-nicotinate scaffold.
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An In-depth Technical Guide to the Properties of Phenyl-Substituted Methyl nicotinates
This guide provides a comprehensive technical overview of phenyl-substituted methyl nicotinates, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. We will delve into their synthesis, spectroscopic and physical properties, and key applications, with a focus on the underlying scientific principles and experimental rationale.
Introduction: The Significance of the Phenyl-Substituted Nicotinate Scaffold
Phenyl-substituted methyl nicotinates belong to a class of heterocyclic compounds that feature a pyridine ring substituted with both a phenyl group and a methyl ester. This structural motif is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives.[1][2][3] The pyridine core is a "privileged structure," appearing in numerous FDA-approved drugs.[2] The introduction of a phenyl group allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its interaction with biological targets. These compounds are of particular interest as ligands for nicotinic acetylcholine receptors (nAChRs), playing a role in the development of treatments for neurological disorders and as smoking cessation aids.[4][5]
Synthesis of Phenyl-Substituted Methyl Nicotinates
The synthesis of phenyl-substituted methyl nicotinates can be approached through various strategies, primarily focusing on the construction of the substituted pyridine ring or the modification of a pre-existing one.
Esterification of Phenyl-Substituted Nicotinic Acids
A common and straightforward method for synthesizing methyl nicotinates is the Fischer esterification of the corresponding nicotinic acid.[6] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of methanol which acts as both the solvent and the reactant.[6][7]
The choice of an acid catalyst is crucial. Strong acids like sulfuric acid protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product (the ester), an excess of methanol is often used, or water is removed as it is formed.
Representative Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: To a round-bottom flask containing phenyl-substituted nicotinic acid, add a 10-fold molar excess of methanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (typically 5-10 mol%) to the stirring mixture while cooling the flask in an ice bath to manage the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 13 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[6]
Cross-Coupling Reactions
Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), offer a versatile approach to introduce the phenyl group onto the pyridine ring. This allows for the synthesis of a wide array of phenyl-substituted nicotinates from readily available halogenated methyl nicotinates and phenylboronic acids (or their esters) or organostannanes. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Spectroscopic and Physical Characterization
Thorough characterization is essential to confirm the identity and purity of synthesized phenyl-substituted methyl nicotinates. A combination of spectroscopic techniques and physical property measurements is typically employed.
Spectroscopic Properties
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a typical phenyl-substituted methyl nicotinate, one would expect to see signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl ester protons (typically around 3.9-4.1 ppm). The coupling patterns of the aromatic protons can help determine the substitution pattern on the rings. The presence of rotamers can sometimes lead to the duplication of signals.[8] |
| ¹³C NMR | The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include the carbonyl carbon of the ester group (typically in the range of 165-175 ppm) and the carbons of the aromatic rings. |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify functional groups. A strong absorption band around 1720-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[6][9] Other significant peaks correspond to C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹) and C-H stretching vibrations. |
| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The molecular ion peak (M+) is a key indicator of the molecular weight. |
Physical Properties
| Property | Description and Typical Values |
| Appearance | Unsubstituted methyl nicotinate is a white crystalline solid.[10] The appearance of phenyl-substituted derivatives can vary depending on the specific substitution pattern and purity. |
| Melting Point | The melting point is a crucial indicator of purity. For methyl nicotinate, the melting point is 39 °C.[10] Phenyl substitution will alter this value. |
| Solubility | Methyl nicotinate is soluble in water, ethanol, and benzene.[10] Phenyl-substituted derivatives are generally soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with limited solubility in water.[9] |
| Chemical Stability | These compounds are generally stable under dry conditions but can undergo hydrolysis back to the corresponding nicotinic acid and methanol when exposed to moisture, especially in the presence of acid or base.[9] |
Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a phenyl-substituted methyl nicotinate via an esterification reaction.
Caption: Workflow for Synthesis and Purification.
Characterization Workflow
This diagram outlines the logical flow for the characterization of the final product.
Caption: Workflow for Product Characterization.
Applications in Research and Development
Phenyl-substituted methyl nicotinates are valuable compounds in several areas of research, most notably in drug discovery.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Many analogues are synthesized and evaluated for their binding affinity and selectivity for different nAChR subtypes.[4] For instance, certain phenyl-substituted analogues of the nicotinic agonist UB-165 have shown enhanced selectivity for the α7 nAChR subtype, which is a target for cognitive disorders.[4]
-
Smoking Cessation Aids: These compounds are investigated as potential therapeutics for smoking cessation.[5] By interacting with nAChRs in the brain, they can potentially modulate the effects of nicotine and reduce withdrawal symptoms.
-
Insecticides: Nicotinic acid derivatives have been explored for their insecticidal properties.[1]
-
Materials Science: The pyridine and phenyl rings offer sites for further functionalization, making these compounds potential building blocks for novel materials with specific electronic or optical properties.
Conclusion
Phenyl-substituted methyl nicotinates represent a versatile and important class of molecules. Their synthesis is achievable through established and modern organic chemistry techniques, and their properties can be thoroughly characterized using standard analytical methods. The continued exploration of these compounds is likely to yield novel therapeutic agents and materials, underscoring their significance in the field of chemical and pharmaceutical sciences.
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Novel 5-Substituted Nicotinate Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of 5-substituted nicotinate derivatives, a versatile class of compounds with significant potential in modern drug discovery. We will delve into their chemical synthesis, diverse biological targets, and the critical structure-activity relationships that drive their therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.
The Strategic Importance of the Nicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, and nicotinate (a derivative of nicotinic acid or niacin) offers a robust and adaptable framework for drug design.[1] The strategic placement of substituents at the 5-position of the nicotinate ring has proven to be particularly fruitful, allowing for the fine-tuning of pharmacological properties and the targeting of a wide array of biological macromolecules.[2] This guide will focus on the synthesis, mechanism of action, and therapeutic potential of these specifically modified derivatives.
The Chemical Landscape: Synthesizing 5-Substituted Nicotinates
The generation of diverse libraries of 5-substituted nicotinate derivatives is crucial for successful drug discovery campaigns. Modern organic synthesis provides a powerful toolkit for the targeted modification of the nicotinate core.
A common and effective strategy involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position, starting from a halogenated nicotinate precursor. The versatility of this approach enables the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing biological activity.[3]
Other synthetic routes, including cyclocondensation reactions involving nitrocarbonyl compounds, have also been successfully employed to generate novel 5-substituted nicotinamides and their nitrile bioisosteres.[1][4] The choice of synthetic strategy is often dictated by the desired substituent and the overall goals of the drug discovery program.
Key Biological Targets and Therapeutic Frontiers
5-Substituted nicotinate derivatives have demonstrated remarkable versatility, engaging with a range of biological targets implicated in various diseases. This section will highlight some of the most promising therapeutic applications.
Enzyme Inhibition: A Powerful Therapeutic Strategy
3.1.1. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition in Oncology
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular metabolism and DNA repair.[5][6][7] Many cancer cells exhibit an over-reliance on this pathway for their high metabolic and proliferative demands, making NAMPT an attractive target for cancer therapy.[8][9]
5-Substituted nicotinate derivatives have emerged as potent and selective inhibitors of NAMPT.[8] By blocking NAMPT activity, these compounds deplete the intracellular NAD+ pool, leading to an energy crisis and ultimately, apoptotic cell death in cancer cells.[9] This targeted approach has shown significant anti-tumor efficacy in preclinical models of various cancers, including breast, ovarian, and colorectal cancers, as well as gliomas.[8]
Signaling Pathway: NAMPT-Mediated NAD+ Salvage Pathway
Caption: NAMPT pathway and inhibition by 5-substituted nicotinates.
3.1.2. Fatty Acid Amide Hydrolase (FAAH) Inhibition for Pain and Anxiety
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[10][11] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors.[10] This mechanism has shown significant promise for the treatment of chronic pain, anxiety, and other neurological disorders.[10][12]
Certain 5-substituted nicotinate derivatives have been identified as effective FAAH inhibitors.[13] These compounds offer a novel therapeutic approach by modulating the body's own endocannabinoid system, potentially providing pain relief and anxiolytic effects with a reduced side effect profile compared to direct cannabinoid receptor agonists.[11]
Receptor Modulation: Fine-Tuning Neuronal Signaling
3.2.1. Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in neuronal signaling.[14] Modulation of nAChR activity has been a key strategy in the development of treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[15][16]
The introduction of bulky substituents at the 5-position of the pyridine ring in nicotinate analogues has been shown to significantly influence their binding affinity and functional activity at various nAChR subtypes.[2] Depending on the specific substituent, these compounds can act as either agonists or antagonists, offering a versatile platform for the development of subtype-selective nAChR modulators.[2][17]
3.2.2. GABA-A Receptors
GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets for a variety of clinically important drugs, including benzodiazepines and barbiturates.[18][19] Positive allosteric modulators (PAMs) of GABA-A receptors enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects.[18]
The nicotinate scaffold has been explored for the development of novel GABA-A receptor modulators.[20] By carefully designing the substituents at the 5-position, it is possible to create compounds that selectively modulate specific GABA-A receptor subtypes, potentially leading to new therapies for anxiety, epilepsy, and other neurological disorders with improved side-effect profiles.[21]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 5-substituent on the nicotinate ring is a cornerstone of the drug discovery process. The following table provides a representative example of how different substituents can impact the biological activity of these derivatives.
| Compound | 5-Substituent | Target | In Vitro Potency (IC50/EC50) | Key SAR Observation |
| Lead Compound | -H | NAMPT | 1 µM | Baseline activity. |
| Derivative 1a | -Phenyl | NAMPT | 500 nM | Aromatic substituent enhances potency. |
| Derivative 1b | -4-Fluorophenyl | NAMPT | 150 nM | Electron-withdrawing group improves activity. |
| Derivative 1c | -4-Methoxyphenyl | NAMPT | 800 nM | Electron-donating group reduces activity. |
| Derivative 2a | -Methyl | FAAH | >10 µM | Small alkyl groups are not well tolerated. |
| Derivative 2b | -Cyclohexyl | FAAH | 2 µM | Bulky, lipophilic groups are preferred. |
| Derivative 2c | -Adamantyl | FAAH | 500 nM | Increased lipophilicity and shape complementarity enhance potency. |
Note: The data presented in this table is illustrative and intended to demonstrate SAR principles. Actual values may vary depending on the specific assay conditions.
The key takeaway from such SAR studies is that the physicochemical properties of the 5-substituent, such as its size, shape, electronics, and hydrophobicity, play a critical role in determining the potency and selectivity of the compound for its biological target.[22][23][24]
Experimental Protocols
To facilitate the exploration of 5-substituted nicotinate derivatives, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Representative Synthesis: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 5-aryl nicotinate derivative.
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Base: Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Reaction Conditions: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl nicotinate derivative.
In Vitro NAMPT Inhibition Assay (Fluorometric)
This protocol outlines a method for assessing the inhibitory activity of test compounds against the NAMPT enzyme.[25][26][27]
-
Reagent Preparation: Prepare a 4x NAMPT Assay Buffer, 400 µM ATP, 400 µM Nicotinamide, and 800 µM PRPP. Dilute the NAMPT enzyme to 20-50 ng/µl in NAMPT Dilution Buffer.[25]
-
Compound Preparation: Prepare serial dilutions of the 5-substituted nicotinate test compounds in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[26]
-
Assay Plate Setup: In a 96-well black microtiter plate, add 10 µl of the diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µl of NAMPT Dilution Buffer to the "Blank" wells.[26]
-
Inhibitor Addition: Add 5 µl of the test inhibitor dilutions to the "Test Inhibitor" wells. Add 5 µl of the diluent solution (e.g., 10% DMSO in water) to the "Positive Control" and "Blank" wells.[26]
-
Pre-incubation: Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitors to bind to the enzyme.[25]
-
Reaction Initiation: Prepare a master mix containing the NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and ethanol. Start the reaction by adding 35 µl of the master mix to all wells.[25]
-
Incubation: Incubate the plate at 30°C for 2 hours.[26]
-
Detection: Measure the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 460 nm.[25]
-
Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
In Vitro FAAH Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of FAAH and the inhibitory potential of test compounds.[28][29][30]
-
Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer. Centrifuge and collect the supernatant containing the FAAH enzyme.[28]
-
Standard Curve: Prepare a standard curve using a fluorescent standard (e.g., 7-amino-4-methylcoumarin, AMC).[28]
-
Reaction Mix: Prepare a reaction mix containing FAAH Assay Buffer and the FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide, AAMCA).[29]
-
Assay Procedure: In a 96-well white plate, add the prepared samples, positive controls, and test inhibitors. Add the reaction mix to initiate the reaction.[28]
-
Kinetic Measurement: Immediately measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm in kinetic mode for 10-60 minutes at 37°C.[28]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound and calculate the IC50 value.
The Drug Discovery Workflow: From Concept to Candidate
The development of novel 5-substituted nicotinate derivatives follows a structured yet iterative workflow.[31][32][33][34][35]
Workflow: Small Molecule Drug Discovery
Caption: A generalized workflow for small molecule drug discovery.
Future Directions and Conclusion
The exploration of 5-substituted nicotinate derivatives continues to be a vibrant area of research. Future efforts will likely focus on:
-
Expanding the chemical space: The development of novel synthetic methodologies will enable the creation of even more diverse libraries of these compounds.[36]
-
Improving selectivity: Fine-tuning the 5-substituent will be crucial for developing compounds with high selectivity for their intended target, thereby minimizing off-target effects.
-
Exploring new therapeutic areas: The versatility of the nicotinate scaffold suggests that these derivatives may have applications in a wide range of diseases beyond those discussed in this guide.
References
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Solubility of methyl 5-arylnicotinates in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 5-Arylnicotinates in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Methyl 5-arylnicotinates, a significant class of heterocyclic compounds, serve as versatile intermediates and core scaffolds in medicinal chemistry.[1] This guide provides an in-depth exploration of the principles and practices governing their solubility in common organic solvents. We will dissect the intricate interplay between the solute's molecular architecture—specifically the nature of the aryl substituent—and the physicochemical properties of the solvent. This document is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to predict, measure, and modulate the solubility of this important compound class.
Introduction: The Significance of Methyl 5-Arylnicotinates
Methyl 5-arylnicotinates are derivatives of nicotinic acid (a form of vitamin B3), characterized by a pyridine ring substituted with a methyl ester at the 3-position and an aryl group at the 5-position.[2] This structural motif is of high interest in drug discovery due to its presence in numerous biologically active molecules. The versatility of this scaffold allows for extensive chemical modification, particularly at the aryl moiety, to tune the compound's steric, electronic, and lipophilic properties. This modulation directly influences its pharmacokinetic and pharmacodynamic profile, including target binding, metabolic stability, and, crucially, solubility.[3][4]
Understanding and controlling solubility is paramount. In process chemistry, it dictates the choice of solvents for reaction, extraction, and crystallization, impacting yield and purity.[5] In formulation science, insufficient solubility in biocompatible solvents can terminate the development of an otherwise promising drug candidate.[6] Therefore, a robust understanding of the factors that govern the dissolution of methyl 5-arylnicotinates is not merely academic but a practical necessity.
Theoretical Framework of Solubility
Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation.[6] This process is governed by the change in Gibbs free energy (ΔG) of the system, which is a function of both enthalpy (ΔH) and entropy (ΔS).
ΔG = ΔH - TΔS
For dissolution to be spontaneous (ΔG < 0), the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute forces within the crystal lattice and the solvent-solvent forces.
The adage "like dissolves like" serves as a useful heuristic. It implies that substances with similar intermolecular forces are more likely to be miscible. The key intermolecular forces at play for methyl 5-arylnicotinates are:
-
Dipole-Dipole Interactions: Arising from the polar nature of the pyridine ring and the methyl ester group.[7]
-
Van der Waals Forces: London dispersion forces influenced by the size and shape of the entire molecule, especially the aryl substituent.
-
Hydrogen Bonding: While the core structure is a hydrogen bond acceptor (at the pyridine nitrogen and ester oxygens), it lacks a donor. The choice of a protic vs. aprotic solvent is therefore critical.
The diagram below illustrates the key molecular features of a methyl 5-arylnicotinate and the external factors that collectively determine its solubility profile.
Caption: Factors influencing the solubility of methyl 5-arylnicotinates.
Key Factors Influencing Solubility
The Role of the Aryl Substituent
The "R" group on the aryl ring is the primary point of modification and has a profound impact on solubility.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the polarity of the molecule, potentially enhancing solubility in polar solvents. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease polarity.
-
Lipophilicity: The addition of nonpolar, alkyl, or bulky hydrophobic groups to the aryl ring will generally decrease solubility in polar solvents like water or ethanol but increase it in nonpolar solvents like toluene or hexane.
-
The "Magic Methyl" Effect: The strategic placement of a methyl group can have effects beyond simple lipophilicity.[8] It can induce conformational changes that disrupt crystal packing (lowering the energy needed to break the lattice) or optimize the molecule's shape to fit better within a solvent shell, thereby modulating solubility in unexpected ways.[3][4]
The Nature of the Organic Solvent
Organic solvents are typically classified based on their polarity and hydrogen bonding capability.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are effective at solvating polar molecules, especially those that can accept hydrogen bonds, like the pyridine nitrogen in methyl 5-arylnicotinates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Ethyl Acetate): These solvents have a large dipole moment but lack an O-H or N-H bond. They are good hydrogen bond acceptors but cannot donate. They are excellent for dissolving a wide range of polar compounds. For instance, methyl 5-methylnicotinate is known to be soluble in dimethylformamide (DMF).[9]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents have low dielectric constants and rely on van der Waals forces for solvation. They are best suited for dissolving nonpolar or highly lipophilic compounds. While pyridine itself is miscible with many organic solvents, including nonpolar ones, the polarity of the ester group in methyl 5-arylnicotinates may limit their solubility in purely nonpolar solvents unless the aryl group is very large and hydrophobic.[7][10]
The Influence of Temperature
The dissolution of most solid organic compounds is an endothermic process (ΔH > 0). According to the Le Châtelier principle, increasing the temperature will shift the equilibrium toward dissolution, thus increasing solubility.[6] This is a critical factor during recrystallization for purification, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Experimental Determination of Solubility
The most reliable method for determining solubility is through direct experimental measurement. The equilibrium shake-flask method is a widely accepted standard protocol.[5]
Protocol: Equilibrium Shake-Flask Method
This protocol provides a self-validating system for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of a methyl 5-arylnicotinate in a selected organic solvent at a constant temperature.
Materials:
-
Methyl 5-arylnicotinate solid
-
Chosen organic solvent (e.g., methanol, ethyl acetate, toluene)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Perform serial dilutions to create a series of calibration standards (typically 5-7 points).
-
Analyze each standard by HPLC and plot the peak area versus concentration to generate a linear calibration curve. This is essential for validating the analytical portion of the method.
-
-
Sample Preparation:
-
Add an excess amount of the solid methyl 5-arylnicotinate to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Add a precise volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker. A typical temperature is 25 °C.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); the concentration should plateau.[5]
-
-
Sample Processing & Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.
-
Dilute the filtered sample with the solvent as necessary to fall within the range of the calibration curve.
-
Analyze the final sample by HPLC.
-
-
Calculation:
-
Using the peak area from the HPLC analysis and the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the solvent. The result is typically expressed in mg/mL or mol/L.
-
The workflow for this robust protocol is visualized below.
Caption: Experimental workflow for the Shake-Flask Solubility Method.
Solubility Data of Representative Nicotinates
| Compound | Solvent | Solubility | Reference |
| Methyl 5-Methylnicotinate | Chloroform | Soluble | [9] |
| Methanol | Soluble | [9][11] | |
| Ethanol | Soluble | [9] | |
| Diethyl Ether | Soluble | [9] | |
| Dimethylformamide (DMF) | Soluble | [9] | |
| Methyl Nicotinate | Water | 100 mg/mL (requires sonication) | [12] |
| DMSO | 100 mg/mL (requires sonication) | [12] | |
| Ethanol | Soluble | [13] | |
| Benzene | Soluble | [13] | |
| Pyridine (Parent Heterocycle) | Water | Miscible | [7][10] |
| Hexane | Miscible | [10] |
Interpretation and Causality:
-
The data for Methyl 5-Methylnicotinate indicates good solubility in a range of polar aprotic (Chloroform, DMF) and polar protic (Methanol, Ethanol) solvents.[9][11] This is consistent with the polar nature of the pyridine ester core.
-
Methyl Nicotinate , lacking the additional methyl group at the 5-position, shows high solubility in highly polar solvents like water and DMSO.[12] The aryl group at the 5-position in the broader class will significantly increase lipophilicity compared to this parent ester, likely reducing water solubility while potentially increasing solubility in less polar organic solvents like ethyl acetate or toluene, depending on the aryl substituent.
-
The miscibility of Pyridine in both water and hexane demonstrates the balanced contribution of its polar nitrogen atom and nonpolar aromatic ring.[7][10] This balance is shifted in methyl 5-arylnicotinates by the addition of the ester and aryl groups.
Conclusion and Future Outlook
The solubility of methyl 5-arylnicotinates is a multifactorial property governed by a delicate balance of solute-solvent interactions. The aryl substituent at the 5-position serves as the primary control element for tuning this property. A systematic approach, combining theoretical principles with robust experimental measurement, is essential for any research or development program involving this class of compounds. By carefully selecting solvents and understanding the impact of temperature and molecular structure, scientists can effectively navigate the challenges of synthesis, purification, and formulation. Future work in this area should focus on building quantitative structure-solubility relationships (QSSR) to create predictive models that can accelerate the drug development process by forecasting solubility based on the proposed chemical structure.
References
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- chemeurope.com. (n.d.). Pyridine.
- Wiley-VCH. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
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- PubChem. (n.d.). Nicotinic Acid.
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- Heinze, T., et al. (n.d.). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. ResearchGate.
- MDPI. (2024). Methyl-Containing Pharmaceuticals.
- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. PubMed.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 5-Methylnicotinate.
- Wikipedia. (n.d.). Nicotinic acid.
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Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate via Suzuki Coupling
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate, a key biaryl structure, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, a detailed experimental protocol, and critical insights into reaction optimization and product purification. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1][2]
The synthesis of Methyl 5-(4-methoxyphenyl)nicotinate serves as an excellent case study to illustrate the practical application of the Suzuki coupling. This molecule incorporates a substituted pyridine ring, a common motif in medicinal chemistry, linked to a methoxy-substituted phenyl group. The inherent challenges of coupling heteroaromatic systems, such as the potential for catalyst inhibition or side reactions like protodeboronation, make this a relevant and instructive example for researchers in the field.[2]
Mechanistic Overview: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4][5][6]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 5-bromonicotinate), forming a square planar Pd(II) complex.[1][2][4][6]
-
Transmetalation: The organic group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2][4][6][7]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the desired product (Methyl 5-(4-methoxyphenyl)nicotinate) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][4][6]
dot graph "Suzuki_Coupling_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Ar-X\n(Methyl 5-bromonicotinate)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxidativeAddition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Complex [label="L_n(Ar)Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)₂\n(4-methoxyphenylboronic acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiarylPdII_Complex [label="L_n(Ar)Pd(II)-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Methyl 5-(4-methoxyphenyl)nicotinate)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxidativeAddition [label=""]; ArylHalide -> OxidativeAddition [label=""]; OxidativeAddition -> PdII_Complex [label=""]; PdII_Complex -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Base -> Transmetalation [label="Activates Boronic Acid"]; Transmetalation -> DiarylPdII_Complex [label=""]; DiarylPdII_Complex -> ReductiveElimination [label=""]; ReductiveElimination -> Product [label=""]; ReductiveElimination -> Pd0 [label="Regenerates Catalyst"]; } caption: "Catalytic cycle of the Suzuki-Miyaura coupling."
Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate
This protocol is designed to be a robust starting point for the synthesis. Optimization of parameters such as catalyst, ligand, base, and solvent may be necessary for different substrates or scales.[3][8][9]
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 5-bromonicotinate | C₇H₆BrNO₂ | 216.03 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.5 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.08 | 0.08 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
| Water (deionized) | H₂O | 18.02 | 1 mL | - |
3.2. Reaction Setup and Procedure
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Assemble Glassware", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Add Reactants & Base:\n- Methyl 5-bromonicotinate\n- 4-Methoxyphenylboronic acid\n- K₂CO₃", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Add Solvents:\n- 1,4-Dioxane\n- Water", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas Mixture\n(e.g., Argon sparging)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Add Catalyst System:\n- Pd(OAc)₂\n- PPh₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to Reflux\n(e.g., 90-100 °C)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC or GC/LC-MS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; } caption: "General workflow for the Suzuki coupling synthesis."
Step-by-step methodology:
-
Glassware Preparation: Ensure all glassware (a round-bottom flask equipped with a magnetic stir bar and a condenser) is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the deactivation of the palladium catalyst by oxygen.
-
Addition of Reagents: To the reaction flask, add Methyl 5-bromonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The use of a slight excess of the boronic acid helps to drive the reaction to completion.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL). The biphasic solvent system is common in Suzuki couplings; dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid.[1][2]
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). The Pd(OAc)₂ serves as a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and modulates its reactivity.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (Methyl 5-bromonicotinate) is consumed.
3.3. Workup and Purification
Proper workup and purification are essential to isolate the desired product from unreacted starting materials, byproducts, and the catalyst.[10][11]
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[10][11]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. This removes water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: The crude product is then purified by column chromatography on silica gel. A common eluent system for this compound is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[12] Collect the fractions containing the pure product, as identified by TLC.
-
Final Product: Evaporate the solvent from the pure fractions to obtain Methyl 5-(4-methoxyphenyl)nicotinate as a solid. The expected product is colorless needles with a melting point of 99-101 °C.[12]
Causality and Optimization: A Deeper Dive
Achieving high yields and purity in Suzuki couplings often requires careful optimization of several interdependent parameters.[3]
-
Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a workhorse system, a vast array of palladium catalysts and phosphine ligands are available. For challenging couplings, particularly with sterically hindered or electron-rich/poor substrates, more sophisticated ligands (e.g., Buchwald or Herrmann-type phosphines) may be required to improve reaction rates and yields.[9]
-
Base: The choice of base is critical.[1] It not only facilitates the transmetalation step but also influences the overall reaction kinetics. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][2] The strength and solubility of the base can significantly impact the reaction outcome. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[7]
-
Solvent: The solvent system plays a profound role in the Suzuki coupling.[1][13][14] Ethereal solvents like dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons like toluene are frequently used, often in combination with water.[1][2] The choice of solvent can affect catalyst solubility, reaction temperature, and even selectivity in some cases.[13]
-
Temperature: Reaction temperature influences the rate of all steps in the catalytic cycle. While many Suzuki couplings proceed efficiently at elevated temperatures (80-110 °C), some modern catalyst systems can operate effectively at room temperature.[15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong or soluble base- Low reaction temperature | - Ensure rigorous degassing of the reaction mixture.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature. |
| Protodeboronation | - The boronic acid is hydrolyzed back to the corresponding arene.[2] | - Use a less aqueous solvent system.- Employ a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[2] |
| Homo-coupling | - Coupling of two boronic acid molecules or two aryl halide molecules. | - Use a more active catalyst system.- Slowly add one of the coupling partners to the reaction mixture.[10] |
| Difficult Purification | - Co-elution of product with boronic acid or homo-coupled byproducts.[10] | - Optimize the solvent system for column chromatography.- Perform an acidic or basic wash during workup to remove boronic acid impurities. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl systems like Methyl 5-(4-methoxyphenyl)nicotinate. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively apply and optimize this powerful transformation. This guide provides a solid foundation, blending theoretical principles with a practical, step-by-step protocol to empower scientists in their synthetic endeavors.
References
- Chen, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China), 21 Suppl 1, S124-6.
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(19), 4271–4274. [Link]
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Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 13, 2026, from [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Retrieved February 13, 2026, from [Link]
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Bargiggia, F. O., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(11), 3123. [Link]
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Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(15), 2354-2361. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 5-(4-methoxyphenyl)nicotinate. PrepChem.com. Retrieved February 13, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 13, 2026, from [Link]
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Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
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Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 15(4), 5660–5673. [Link]
-
Wang, Y., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6646–6658. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Egu, A. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]
-
Odeh, O. H., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9877–9884. [Link]
-
Reddit. (2023, November 14). Hydrophilic Suzuki-coupling product workup? [Online forum post]. r/OrganicChemistry. [Link]
-
Wang, Z., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Kim, J., et al. (2023). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 88(5), 2888–2900. [Link]
-
Kim, J., et al. (2023, February 12). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 88(5), 2888-2900. [Link]
-
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 5-Bromonicotinate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of methyl 5-bromonicotinate, a key transformation for accessing 5-aryl nicotinic acid derivatives. These structural motifs are of paramount importance in medicinal chemistry and drug development, frequently appearing as core components of biologically active molecules.[4]
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. By understanding the mechanistic nuances and the rationale behind experimental choices, practitioners can effectively troubleshoot and optimize this powerful reaction for their specific synthetic needs.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of methyl 5-bromonicotinate. This step forms a Pd(II) intermediate.[6][7] The electron-deficient nature of the pyridine ring, particularly at the C5 position, facilitates this often rate-determining step.[8]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium(II) center.[2] The presence of a base is essential here; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily participates in the ligand exchange on the palladium complex.[1][9][10][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated.[5][7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Experimental Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling of methyl 5-bromonicotinate hinges on the careful selection of several key parameters. The following table summarizes typical conditions and provides insights into the role of each component.
| Parameter | Typical Reagents/Conditions | Rationale & Field-Proven Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require in-situ reduction or ligand association to form the active catalyst.[5] Catalyst loading typically ranges from 0.5-5 mol%.[12] |
| Ligand | PPh₃, XPhos, SPhos, Buchwald Ligands | For electron-deficient heteroaryl bromides like methyl 5-bromonicotinate, bulky and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[2][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KOH | The base is critical for activating the boronic acid.[1] K₃PO₄ is often a good choice to avoid potential hydrolysis of the methyl ester under harsh basic conditions.[4][14] The choice of base can significantly influence the reaction rate and yield.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Isopropanol/H₂O | A mixture of an organic solvent and water is commonly used, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][15] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[12] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are widely available, but can be prone to decomposition.[16] Pinacol esters offer greater stability and are compatible with a wider range of functional groups.[5][16] An excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.[12] |
| Temperature | 80-110 °C | The reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can sometimes be employed to accelerate the reaction.[15][17] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of methyl 5-bromonicotinate. Optimization may be required depending on the specific arylboronic acid used.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a reliable and widely applicable method for the coupling of various arylboronic acids with methyl 5-bromonicotinate.
Reagents and Materials:
-
Methyl 5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-bromonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[18]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[18]
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.[18]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.[18]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL).[18]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[18]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[18]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 5-arylnicotinate.[18]
Protocol 2: Alternative Procedure using Pd(OAc)₂
Reagents and Materials:
-
Methyl 5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Isopropanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve methyl 5-bromonicotinate (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[18]
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).[18]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[18]
-
Monitor the reaction by TLC or LC-MS.[18]
-
Follow the workup and purification steps as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality palladium precatalyst and ligands. |
| Poor quality reagents | Use pure and dry aryl halide, boronic acid, and base.[12] | |
| Inappropriate base | The chosen base may not be strong enough or may be causing side reactions. Screen other bases such as Cs₂CO₃ or K₃PO₄. | |
| Formation of Homocoupled Byproduct | Presence of oxygen | Thoroughly degas the reaction mixture. The presence of Pd(II) species from incomplete reduction or oxidation can lead to homocoupling of the boronic acid.[5] |
| Hydrolysis of the Methyl Ester | Harsh basic conditions | Use a milder base like K₃PO₄ or perform the reaction at a lower temperature.[14] |
| Protodeborylation of Boronic Acid | Unstable boronic acid | Consider using the corresponding boronic acid pinacol ester for increased stability.[5] |
Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of methyl 5-bromonicotinate is a robust and highly effective method for the synthesis of 5-aryl nicotinic acid derivatives. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent allows for the rational design and optimization of reaction conditions. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement this valuable transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). [Link]
-
Amatore, C., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Singh, U., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Li, Z., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Bora, A., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
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-
Al-Masri, H., et al. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]
-
Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Alonso, D. A., et al. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
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Al-Tel, T. H., et al. (2017). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PMC. [Link]
-
Worrell, B. T., et al. (2013). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of methyl.... [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling.[Link]
-
Hassan, W., et al. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling
Abstract & Scope
This technical guide outlines a robust, scalable protocol for the synthesis of methyl 5-(4-methoxyphenyl)nicotinate , a critical biaryl pyridine scaffold often utilized in medicinal chemistry for kinase inhibitor development.
The method employs a Suzuki-Miyaura cross-coupling strategy.[1][2][3] Unlike generic protocols, this guide addresses the specific challenges of pyridine-based couplings—specifically catalyst poisoning by the pyridine nitrogen—by utilizing a bidentate ligand system (dppf). The protocol emphasizes high-purity isolation suitable for downstream biological assays.
Reagent Selection & Rationale
Core Reactants
| Reagent | Role | Grade/Purity | Rationale |
| Methyl 5-bromonicotinate | Electrophile | >98% | The bromide offers the optimal balance of reactivity (oxidative addition) and stability compared to iodides (light sensitive) or chlorides (kinetically slow). The electron-deficient pyridine ring facilitates rapid oxidative addition. |
| (4-Methoxyphenyl)boronic acid | Nucleophile | >97% | Boronic acids are preferred over esters (pinacol) here for atom economy and ease of removal of excess reagent during aqueous workup. |
Catalyst System[4][5]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂)
-
Why this catalyst? Monodentate phosphines (like PPh₃ in Pd(PPh₃)₄) are liable to dissociate, allowing the pyridine nitrogen of the substrate to coordinate with the Pd center, effectively poisoning the catalyst. The bidentate dppf ligand has a large bite angle and remains tightly bound, preventing this deactivation and ensuring high turnover numbers (TON).
-
-
Base: Potassium Carbonate (K₂CO₃) [1]
-
Why this base? A mild inorganic base is sufficient for activating the boronic acid without hydrolyzing the methyl ester moiety on the nicotinate core.
-
Solvent System
-
1,4-Dioxane / Water (4:1 v/v)
-
The miscibility of dioxane with water ensures homogeneity of the organic electrophile and the inorganic base, maximizing the interfacial surface area for the transmetallation step.
-
Reaction Mechanism & Workflow
The synthesis follows the catalytic cycle: Oxidative Addition of the bromonicotinate to Pd(0), Transmetallation with the activated boronate, and Reductive Elimination to release the biaryl product.
Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species.
Detailed Experimental Protocol
Equipment Preparation
-
Glassware: 100 mL Round Bottom Flask (RBF) with 24/40 joint, reflux condenser.
-
Atmosphere: The reaction must be performed under Argon or Nitrogen .[1] Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
Step-by-Step Procedure
-
Charging: To a clean, dry RBF, add:
-
Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).
-
Base Addition: Add K₂CO₃ (2.5 equiv, 3.45 g, 25 mmol).
-
Degassing: Seal the flask with a septum. Insert a long needle connected to an Argon line into the solution and a short vent needle. Sparge (bubble) argon through the liquid for 15 minutes. Critical Step: Failure to degas results in significant yield loss.
-
Reaction: Remove needles, attach the reflux condenser (under Argon balloon or line), and heat the mixture to 90°C in an oil bath. Stir vigorously.
-
Monitoring: Check by TLC (30% Ethyl Acetate in Hexanes) after 4 hours. The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.[6]
-
Workup:
-
Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (50 mL).
-
Transfer filtrate to a separatory funnel.[8] Add Water (50 mL) and Brine (20 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification
-
Method: Flash Column Chromatography (Silica Gel 60).
-
Eluent: Gradient 10%
30% Ethyl Acetate in Hexanes. -
Recrystallization (Optional): If higher purity is required (>99%), recrystallize the solid from hot Ethanol/Hexane.
Quality Control & Validation
Expected Analytical Data
| Parameter | Expected Value | Notes |
| Appearance | White to off-white solid | Yellowing indicates Pd residue. |
| Melting Point | 99 – 101 °C | Sharp range indicates high purity. |
| ¹H NMR (CDCl₃) | Pyridine protons (deshielded). | |
| Phenyl ring (AA'BB' system). | ||
| Methoxy and Ester methyls. | ||
| MS (ESI+) | [M+H]⁺ = 244.1 | Consistent with MW 243.26. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning | Switch to fresh Pd(dppf)Cl₂; ensure rigorous degassing. |
| Homocoupling (Biaryl ether) | Presence of Oxygen | Check Argon lines; increase sparging time. |
| Hydrolysis (Acid formation) | Base too strong / Temp too high | Ensure K₂CO₃ is used (not NaOH); keep temp |
Safety & Handling
-
Methyl 5-bromonicotinate: Irritant. Avoid inhalation.
-
Palladium Compounds: Heavy metal toxicity. All waste must be segregated into heavy metal waste streams. Use SiliaMetS® Thiol scavengers if the final product retains a grey tint (Pd residue).
-
1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use.
References
-
Suzuki-Miyaura Coupling Mechanism & Catalyst Selection
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Synthesis of Nicotinate Derivatives
-
BenchChem Protocols. Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids.
-
-
Physical Data & Characterization (Methyl 5-(4-methoxyphenyl)nicotinate)
-
PrepChem. Synthesis of methyl 5-(4-methoxyphenyl)nicotinate.
-
-
Catalyst Stability in Pyridine Systems
-
Thermo Fisher Scientific. Palladium-Catalysed Coupling Chemistry Guide.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rose-hulman.edu [rose-hulman.edu]
Methyl 5-(4-methoxyphenyl)nicotinate asα7\alpha7α7nAChR modulator precursor
Application Note: Methyl 5-(4-methoxyphenyl)nicotinate as an nAChR Modulator Precursor
Executive Summary
The
Methyl 5-(4-methoxyphenyl)nicotinate serves as a "privileged scaffold precursor." It is not typically the final drug candidate due to in vivo esterase lability; rather, it is the essential intermediate for synthesizing a diverse library of 5-aryl nicotinamides , a chemical class comprising some of the most potent
This guide details the protocol for synthesizing this precursor, converting it into a functional library of bioactive amides, and validating their activity using high-throughput calcium flux assays and electrophysiology.
Scientific Background & Mechanism[1][3][4][5][6][7]
The 5-Aryl Nicotinamide Scaffold
The
-
The Precursor: Methyl 5-(4-methoxyphenyl)nicotinate provides the hydrophobic biaryl core.
-
The Derivatization: Converting the methyl ester to an amide allows the attachment of the cationic "head group" required for high-affinity binding.
-
Mechanism: The resulting 5-aryl nicotinamides can stabilize the open channel state (PAM activity) or activate the receptor directly (Agonist activity), depending on the specific amine attached.
Mechanism of Action Diagram
The following diagram illustrates how the synthesized modulators interact with the
Figure 1: Workflow from chemical precursor to biological effect.[3][4][5][6][7][8][9][10][11][12][13] The precursor is converted into active modulators that potentiate
Chemical Synthesis Protocols
Protocol A: Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate
Objective: To generate the biaryl core via Suzuki-Miyaura cross-coupling.
Reagents:
-
Methyl 5-bromonicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromonicotinate (e.g., 500 mg) in 1,4-Dioxane (10 mL).
-
Addition: Add 4-Methoxyphenylboronic acid and Cs2CO3. Degas the solution by bubbling nitrogen for 10 minutes.
-
Catalysis: Add the Palladium catalyst [Pd(dppf)Cl2] quickly to minimize air exposure.
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute filtrate with EtOAc and wash with water and brine.
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
-
Validation: Confirm structure via 1H NMR (look for methoxy singlet ~3.8 ppm and aromatic protons) and LC-MS (M+H).
Protocol B: Library Generation (Divergent Synthesis)
Objective: Convert the ester precursor into a library of active amides.
Workflow:
-
Hydrolysis: Treat the methyl ester with LiOH in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate 5-(4-methoxyphenyl)nicotinic acid . Isolate by filtration.
-
Amide Coupling (Parallel Synthesis):
-
Dissolve the acid in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Aliquot into reaction vials containing different amines (e.g., 3-aminoquinuclidine, N-methylpiperazine, benzylamine).
-
Stir at RT for 12 hours.
-
-
Purification: Use preparative HPLC (Reverse phase C18) to isolate the final trifluoroacetate salts of the amides.
Biological Evaluation Protocols
Protocol C: Calcium Flux Screening (FLIPR Assay)
Objective: High-throughput identification of PAMs and Agonists using a cell-based calcium assay.
Cell Line: HEK293 cells stably expressing human
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay Buffer: HBSS + 20 mM HEPES + 2 mM CaCl2.
-
Agonist Control: Epibatidine or PNU-282987.
Step-by-Step Procedure:
-
Plating: Seed cells in black-walled, clear-bottom 384-well plates (15,000 cells/well) coated with Poly-D-Lysine. Incubate 24h.
-
Dye Loading: Aspirate media and add 20 µL of Dye Loading Solution. Incubate 1h at 37°C.
-
Compound Addition (Agonist Mode):
-
Add test compounds (from Protocol B) at varying concentrations (0.1 nM – 10 µM).
-
Measure fluorescence immediately (Ex 488nm / Em 525nm) to detect direct activation.
-
-
Compound Addition (PAM Mode):
-
Pre-incubate cells with test compounds for 5 minutes.[6]
-
Inject a sub-maximal concentration of Acetylcholine (EC20, typically ~1 µM).
-
Measure the increase in fluorescence relative to ACh alone.
-
-
Data Analysis: Calculate EC50 for agonists and Fold-Potentiation for PAMs.
Data Interpretation Table:
| Compound Class | Agonist Mode Response | PAM Mode Response (with EC20 ACh) |
| Inert | No Signal | No Change |
| Agonist | Dose-dependent Signal | Additive Signal |
| Type I PAM | No Signal | Increased Peak Height (Potentiation) |
| Type II PAM | No Signal | Increased Peak + Prolonged Decay (Reactivation) |
Protocol D: Electrophysiological Validation (Xenopus Oocytes)
Objective: Confirm mechanism and kinetics (Type I vs Type II PAM profile).
Step-by-Step Procedure:
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding human
nAChR. Incubate 2–5 days at 18°C. -
Setup: Place oocyte in a recording chamber perfused with Ringer’s solution containing Atropine (1 µM) to block muscarinic receptors.
-
Recording: Perform Two-Electrode Voltage Clamp (TEVC) at holding potential -60 mV.
-
Application:
-
Apply Acetylcholine (100 µM) for 2s to establish baseline current. Wash for 2 min.
-
Co-apply Test Compound + Acetylcholine.
-
-
Analysis:
-
Type I PAMs: Increase peak current amplitude but maintain rapid desensitization.
-
Type II PAMs: Increase peak amplitude and dramatically delay desensitization (broadening the trace).
-
Visualizing the Screening Workflow
The following diagram outlines the decision tree for processing the synthesized library through biological validation.
Figure 2: Screening cascade for classifying
Safety and Handling
-
Chemical Safety: Methyl 5-(4-methoxyphenyl)nicotinate is an ester intermediate. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of boronic acid dusts during synthesis.
-
Biological Safety: Handling HEK293 cells requires BSL-2 containment. Xenopus oocytes should be handled according to IACUC approved protocols.
-
Storage: Store the methyl ester precursor at 4°C (dry). Amide derivatives (trifluoroacetate salts) are best stored at -20°C in desiccated conditions.
References
-
Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Source: MDPI Molecules URL:[Link]
-
Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons. Source: British Journal of Pharmacology / PMC URL:[3][Link]
-
A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization (PNU-120596). Source: Journal of Neuroscience URL:[3][14][Link]
Sources
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of modulation of the α7 nicotinic acetylcholine receptor on nicotine reward in the mouse conditioned place preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-(4-methoxyphenyl)nicotinate
The following technical guide addresses the purification of methyl 5-(4-methoxyphenyl)nicotinate , a biaryl pyridine derivative typically synthesized via Suzuki-Miyaura cross-coupling.
This guide is structured as a Tier-3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting and optimized protocols.
Case ID: PUR-NIC-54M Compound Class: Biaryl Nicotinate Ester Primary Synthesis Route: Suzuki-Miyaura Coupling (Methyl 5-bromonicotinate + 4-Methoxyphenylboronic acid)
Part 1: Troubleshooting & FAQs
Direct solutions to common isolation failures.
Q1: My product elutes as a colored (yellow/brown) solid despite showing a single spot on TLC. How do I remove the color?
Diagnosis: The color is likely due to residual Palladium (Pd) species or conjugated organic impurities derived from catalyst ligands (e.g., triphenylphosphine oxide). Technical Insight: Palladium contaminants can chelate to the pyridine nitrogen, making them difficult to remove via standard silica chromatography. Corrective Action:
-
Chemical Scavenging: Treat the crude organic layer (before drying) with a metal scavenger.
-
Activated Carbon Wash: If the product is already isolated, dissolve it in hot Ethanol (EtOH) or Ethyl Acetate (EtOAc), add activated charcoal (10% w/w), reflux for 15 minutes, and filter hot through Celite.
Q2: I see a persistent impurity just above my product on TLC. What is it, and how do I separate it?
Diagnosis: This is likely 4,4'-dimethoxybiphenyl , the homocoupling product of the boronic acid. Technical Insight: This impurity is non-polar and lacks the hydrogen-bonding capability of the nicotinate ester. It elutes earlier than the pyridine derivative. Corrective Action:
-
Optimized Eluent: Switch from a standard Hexane/EtOAc gradient to a Dichloromethane (DCM) / Hexane system. The pyridine ring interacts more strongly with DCM, increasing the separation factor (
) between the non-polar biphenyl impurity and your target nicotinate. -
Gradient Recommendation: Start with 100% DCM. If the product does not move, slowly add MeOH (0.5% increments).
Q3: My product is an oil/gum and refuses to crystallize.
Diagnosis: Trace solvent entrapment or the presence of protodeboronation byproducts (e.g., anisole) acting as plasticizers. Corrective Action:
-
Azeotropic Drying: Dissolve the gum in a small amount of DCM and evaporate. Repeat with Pentane or Diethyl Ether to remove higher-boiling solvents like Toluene or Dioxane.
-
Trituration: Add cold Diisopropyl Ether (IPE) or Hexane to the gum. Sonicate for 10 minutes. This often induces nucleation, turning the oil into a precipitable solid.
-
Seed Crystal Generation: Take a micro-spatula of the oil, place it on a watch glass, and scratch it vigorously with a glass rod while blowing N2 gas over it. Use the resulting solid to seed the bulk solution.
Q4: The yield is lower than expected, and I see a baseline spot on TLC.
Diagnosis: Ester Hydrolysis . The basic conditions of the Suzuki coupling (e.g.,
-
Recovery: Do not discard the aqueous layer from your workup. Acidify the aqueous phase to pH 3-4 using 1M HCl. If a precipitate forms, it is the acid.
-
Remediation: You can re-esterify this acid by refluxing in Methanol with catalytic
or Thionyl Chloride ( ) to recover the target methyl ester.
Part 2: Optimized Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for purifying the crude reaction mixture to analytical purity.
Caption: Logical purification workflow emphasizing impurity removal points (Pd, Homocoupling, Boronic Acid).
Protocol A: Flash Column Chromatography
Best for initial isolation from crude reaction mixtures.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Column Loading: 1:30 to 1:50 (ratio of compound mass to silica mass).
-
Solvent System:
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate (EtOAc)
-
-
Gradient Profile:
| Time (Column Volumes) | % Mobile Phase B (EtOAc) | Purpose |
| 0 - 2 CV | 0% | Column equilibration / Elution of non-polar impurities (Anisole) |
| 2 - 5 CV | 0% | Elution of Homocoupling product (4,4'-dimethoxybiphenyl) |
| 5 - 15 CV | 10% | Elution of Target Product (Methyl 5-(4-methoxyphenyl)nicotinate) |
| 15+ CV | 30% | Flush polar impurities (Phosphine oxides, Hydrolyzed acid) |
-
TLC Visualization: UV (254 nm). The product will be UV-active. The pyridine nitrogen also allows visualization with Dragendorff’s reagent (orange spot) or Iodine stain.
Protocol B: Recrystallization
Required for achieving >99% purity and removing trace isomers.
-
Solvent Selection: The target compound is a moderately polar ester.
-
Primary Solvent: Hot Ethanol (EtOH) or Methanol (MeOH).
-
Anti-Solvent: Water or Hexane.
-
-
Procedure:
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling EtOH required to dissolve the solid completely.
-
Optional: If the solution is colored, add activated carbon, boil for 2 mins, and filter hot.
-
Remove from heat.[3] Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of EtOH to clear the turbidity.
-
Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Filter the white needles/crystals and wash with cold 50% EtOH/Water.
-
Protocol C: Palladium Removal (The "Celite Sandwich")
Use this if the product is dark or fails elemental analysis for heavy metals.
-
Dissolve crude material in EtOAc.
-
Prepare a fritted funnel packed with layers:
-
Top: 1 cm Silica Gel
-
Middle: 1 cm Activated Carbon or Celite
-
Bottom: Filter paper
-
-
Pass the solution through the pad slowly.
-
Rinse with 5 volumes of EtOAc.
-
Concentrate the filtrate.
Part 3: Chemical Data & Reference Standards
Key Physical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 243.26 g/mol | |
| Predicted LogP | ~2.3 - 2.5 | Moderately lipophilic; soluble in organics. |
| Appearance | White to Off-White Solid | Yellowing indicates oxidation or Pd residue. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in Water. |
References
-
Suzuki-Miyaura Coupling Optimization
-
Source: BenchChem Technical Support.[2] "Refining Purification Methods for Suzuki Coupling Reaction Products."
-
-
General Synthesis of Nicotinate Derivatives
- Source: PrepChem. "Synthesis of methyl 5-(4-methoxyphenyl)
-
URL:[Link]
-
Palladium Removal Techniques
-
Green Solvent Protocols for Suzuki Couplings
- Source: NIH / PubMed Central. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents."
-
URL:[Link]
Sources
Technical Support Center: Palladium Removal from Nicotinate Derivatives
Case ID: PD-REM-NICOTINATE Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting persistent Pd residues in pyridine-3-carboxylate (nicotinate) synthesis.
👋 Welcome to the Solution Center
You are likely here because standard aqueous washes or simple filtration have failed to bring your palladium (Pd) levels below ICH Q3D limits (<10 ppm).
The Core Issue: Nicotinate derivatives are not just substrates; they are ligands . The pyridine nitrogen atom in your molecule is a potent donor that coordinates strongly to Pd(II) species.[1] Unlike simple aromatics, your product is actively competing with your removal agents for the metal.
This guide provides three validated workflows to break this coordination and sequester the metal.
Part 1: Diagnostic — Why is the Palladium Stuck?
Before selecting a protocol, understand the equilibrium preventing purification. In standard workups, the equilibrium favors the [Pd-Product] complex because the local concentration of your product is high, and the pyridine-Pd bond is thermodynamically stable.
To succeed, we must introduce a scavenger with a binding constant (
Visualizing the Competition
The following diagram illustrates the ligand exchange required for successful scavenging.
Figure 1: The kinetic competition between your nicotinate product and the scavenger. Successful removal requires shifting the equilibrium to the right via heat and superior binding affinity.
Part 2: Scavenger Selection Guide
For nitrogen-containing heterocycles like nicotinates, standard silica (Si-OH) is useless. You need functionalized scavengers.
| Scavenger Type | Functional Group | Best For... | Mechanism |
| Si-Thiol (SiliaMetS® Thiol) | Propylthiol (-SH) | First Line Defense. Good for Pd(II) and Pd(0). | Soft-soft interaction (S-Pd). High affinity. |
| Si-DMT (SiliaMetS® DMT) | Dimercaptotriazine | N-Heterocycles. Best when Thiol fails. | Chelating effect.[2] The triazine ring aids in breaking the pyridine-Pd bond. |
| Activated Carbon | N/A | Polishing. Removing trace colors/colloids. | Physisorption. Non-specific (risk of yield loss). |
| N-Acetylcysteine | Amino Acid Derivative | Aqueous Extraction. | Water-soluble chelation. Converts lipophilic Pd to hydrophilic species. |
Part 3: Troubleshooting Protocols
Protocol A: Solid-Supported Scavenging (The Gold Standard)
Use this for high-value intermediates where yield loss must be minimized.
Reagents: SiliaMetS® Thiol or DMT (SiliCycle/Biotage).[3] Solvent Compatibility: MeOH, THF, EtOAc, DCM. (Avoid DMF if possible, as it competes for Pd).
-
Dissolution: Dissolve your crude nicotinate in 10-20 volumes of solvent.
-
Critical: If using DCM, ensure the scavenger is compatible (most silica-based ones are).
-
-
Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the catalyst loading).
-
Note: If Pd content is unknown, use 10% w/w relative to the crude product mass.
-
-
Temperature (The "Secret" Step): Heat the mixture to 50–60°C .
-
Why? Room temperature stirring is often insufficient to overcome the activation energy required to break the Pd-Pyridine bond.
-
-
Time: Stir for 4 to 16 hours .
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Protocol B: The Cysteine Wash (Liquid-Liquid Extraction)
Use this for large-scale batches or when solid scavengers are too expensive.
Concept: Convert the lipophilic Pd-Nicotinate complex into a water-soluble Pd-Cysteine complex.
-
Preparation: Dissolve crude product in a water-immiscible solvent (EtOAc or DCM).
-
Reagent: Prepare a 10% (w/v) aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .
-
Adjustment: Adjust pH to ~7–8 with NaOH to ensure the thiol group is deprotonated and active.
-
-
Extraction: Wash the organic layer with the Cysteine solution (3 x 5 vol).
-
Observation: The aqueous layer may turn dark/colored as it pulls the metal out.
-
-
Polishing: Perform a final wash with brine to remove residual cysteine.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Protocol C: The "Double-Tap" (For Stubborn Residues)
Use this when Pd > 500 ppm and single methods fail.
-
Step 1: Treat the organic stream with Activated Carbon (e.g., Darco KB-G) at 50°C for 1 hour. Filter.
-
Warning: Nicotinates can adsorb to carbon. Limit time to prevent yield loss.
-
-
Step 2: Treat the filtrate with Si-DMT (5% w/w) at reflux for 4 hours.
-
Result: This combination typically reduces Pd from >1000 ppm to <20 ppm.
Part 4: Frequently Asked Questions (FAQs)
Q: My product is turning black/brown after workup. Is this Pd? A: Yes, this is "Palladium Black" (colloidal Pd(0)).
-
Fix: Solid scavengers (Thiol) often struggle with large colloidal aggregates. Pass the solution through a Celite pad mixed with Activated Carbon before using the expensive Si-Thiol scavenger.
Q: I used Si-Thiol, but the Pd level barely dropped. Why? A: You likely have an oxidative addition complex that is highly stable, or the solvent is interfering.
-
Fix 1: Switch to Si-DMT (Dimercaptotriazine). The chelation effect is stronger than the single thiol bond.
-
Fix 2: Increase temperature. Ligand exchange is kinetically slow at 20°C for pyridines.
Q: Can I use these methods for GMP manufacturing? A: Yes.
-
Regulatory: ICH Q3D places Pd in Class 2B.[4] The oral PDE is 100 µ g/day .[5]
-
Documentation: Silica scavengers are insoluble processing aids. They are removed via filtration, and regulatory bodies generally accept them if you demonstrate (via ICP-MS) that they do not leach silicon or organic linkers.
Q: My nicotinate is trapping the scavenger (yield loss). A: This happens if your product precipitates on the silica surface.
-
Fix: Ensure you are working at at least 10-20 volumes of solvent. If the product has low solubility, run the scavenging step at reflux to keep the product dissolved.
Part 5: Decision Logic for Researchers
Follow this logic flow to select the correct experimental path.
Figure 2: Decision matrix for selecting the appropriate removal technique based on product solubility and initial success.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023. Link
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine-Functionalized Polystyrene. Organic Process Research & Development, 2001. Link
-
SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.Link
-
Efficient Removal of Palladium from Pharmaceutical Intermediates. Johnson Matthey Technology Review, 2016. Link
Sources
Technical Support Center: Troubleshooting Homocoupling in Aryl Nicotinate Synthesis
Current Status: Online Ticket ID: AN-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Issue: You are synthesizing aryl nicotinates via Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura) and observing significant homocoupling (dimerization of the boronic acid or the halonicotinate) rather than the desired cross-coupled product.
The Context: Aryl nicotinates present a unique challenge. The pyridine nitrogen is a Lewis base that can coordinate to Palladium, displacing ligands and "poisoning" the active catalyst. This slows the oxidative addition step, allowing the faster, off-cycle homocoupling reactions to dominate.
Diagnostic Logic Tree
Before altering your protocol, use this logic tree to identify the specific type of failure.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in nicotinate synthesis.
Technical Deep Dive: The Mechanics of Failure
To fix the problem, you must understand the "Off-Cycle" pathways. Homocoupling is not random; it is a consequence of specific mechanistic failures.
Scenario A: Oxidative Homocoupling (The Oxygen Leak)
This is the most common cause of biaryl formation (Ar-Ar).
-
Mechanism: In the presence of O₂, Pd(0) is oxidized to a peroxo-Pd(II) species. This species reacts with two equivalents of aryl boronic acid to form the homocoupled product and regenerate Pd(0).
-
The Nicotinate Factor: Because chloronicotinates react sluggishly (due to the electron-deficient pyridine ring), the catalyst spends more time in the Pd(0) resting state, making it highly susceptible to interception by oxygen.
Scenario B: Reductive Homocoupling (The Catalyst Tax)
If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), it must be reduced to Pd(0) to start the cycle.[1][2]
-
Mechanism: The reduction often consumes 2 equivalents of your boronic acid to produce 1 equivalent of the homocoupled dimer (Ar-Ar).
-
Impact: If you are running a 1:1 stoichiometry, you will immediately lose yield.
Scenario C: Pyridine Poisoning
The nitrogen atom in the nicotinate core is a competitive ligand.
-
Mechanism: Pyridine coordinates to Pd(0), forming an inactive [Pd(L)(Pyridine)] complex. This shuts down the main catalytic cycle.
-
Result: The boronic acid accumulates in the solution. With the main pathway blocked, even trace oxidants or slow disproportionation reactions become the dominant pathway, leading to homocoupling.
Figure 2: The competition between the productive cross-coupling cycle (Green) and the oxidative homocoupling pathway (Red).
Troubleshooting Guides & Protocols
Module 1: Eliminating Oxidative Homocoupling
Symptom: High levels of Ar-Ar dimer. Reaction turns black/precipitates Pd black early.
Protocol Adjustment:
-
Degassing is Non-Negotiable: Do not rely on simple vacuum/N2 cycling.
-
Method: Sparge the solvent with Argon for at least 15-20 minutes before adding the catalyst.
-
Why: Dissolved oxygen is the primary oxidant driving the homocoupling cycle [1, 5].
-
-
Solvent Switch: Switch from DMF/DMA (which hold O₂ tenaciously) to Toluene/Water or Dioxane/Water mixtures if solubility permits.
Module 2: Managing Catalyst Initiation
Symptom: 5-10% Homocoupling consistently, regardless of oxygen exclusion.
The Fix: You are likely sacrificing your boronic acid to reduce the Pd(II) precatalyst.
-
Switch to Pd(0): Use Pd(PPh3)4 or Pd2(dba)3. Note that Pd(PPh3)4 is air-sensitive and can oxidize to PdO, which effectively becomes a Pd(II) source again.
-
Sacrificial Reductant: If you must use a stable Pd(II) source like Pd(dppf)Cl2 or Pd(OAc)2, add 5-10 mol% Potassium Formate or Phenylboronic acid (sacrificial) to the reaction mixture.
Module 3: Overcoming Pyridine Poisoning
Symptom: Reaction stalls; low conversion of the halonicotinate.
Ligand Selection Table: To prevent the pyridine nitrogen from binding to Pd, you need a ligand that is bulky enough to sterically crowd the metal center, making the coordination of the pyridine nitrogen unfavorable.
| Ligand Class | Recommended Ligand | Why it works for Nicotinates |
| Buchwald Dialkylbiaryl | XPhos or RuPhos | Extremely bulky. Facilitates oxidative addition into electron-poor chloropyridines and prevents N-coordination [4, 8]. |
| Ferrocenyl | dppf | Large bite angle. Pd(dppf)Cl2 is the industrial workhorse for heteroaryl couplings. |
| Phosphine-Free | Pd/C + surfactant | Sometimes effective for simple couplings, but less selective for complex nicotinates. |
The "Golden Standard" Protocol
This protocol is optimized for coupling a Chloronicotinate (Ar-Cl) with an Aryl Boronic Acid , minimizing homocoupling.
Reagents:
-
Catalyst: XPhos Pd G2 (Pre-catalyst) or Pd(dppf)Cl2 (5 mol%)
-
Base: K3PO4 (3.0 equiv) - Phosphate is gentler than Carbonate for nicotinates.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Additive: Potassium Formate (5 mol%) - Only if using Pd(II) source.
Step-by-Step:
-
Charge Solids: Add Chloronicotinate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Base, and Catalyst to the vial.
-
Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3x).
-
Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes.
-
Transfer: Syringe the degassed solvent into the reaction vial.
-
Heat: Heat to 80-100°C. Note: Chloronicotinates often require higher temperatures than bromides.
-
Monitor: Check LCMS at 1 hour.
-
If Homocoupling > 10%: check Argon line quality.
-
If Starting Material remains: Add more catalyst (active species death).
-
Frequently Asked Questions (FAQs)
Q: I see "Protodeboronation" (Ar-H) instead of homocoupling. Is this the same mechanism? A: No. Protodeboronation occurs when the C-B bond is hydrolyzed by water/base before transmetallation occurs.
-
Fix: Increase the catalyst loading to speed up the cross-coupling (outcompete hydrolysis) or use anhydrous conditions (e.g., Toluene/K3PO4 solid) [6].
Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the catalyst ligands have dissociated, and the metal has aggregated into inactive nanoparticles. This is common with pyridines (ligand displacement).
-
Fix: Switch to a stronger binding ligand like dppf or XPhos . Increase ligand-to-metal ratio (e.g., add extra free ligand).
Q: Can I use Pyridine-boronic acids instead of Halonicotinates? A: You can, but Pyridine-boronic acids are notoriously unstable (rapid protodeboronation) and difficult to purify. It is almost always better to use the Halonicotinate + Aryl Boronic Acid combination. If you must use Pyridyl-boronates, use the MIDA boronate esters for slow release [8].
References
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Homocoupling Mechanisms. Available at: [Link]
-
Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[9] Journal of the American Chemical Society.[10] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Side Reactions. Available at: [Link]
-
Chemistry Stack Exchange. Molecular Oxygen in Suzuki Homocoupling. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[10] Available at: [Link]
-
Li, H. et al. (2015).[11] Palladium-Catalyzed Cross-Coupling of Chloropyridines. Organic Letters.[11] Available at: [Link]
-
Knapp, D. M. et al. (2010). MIDA Boronates in the Synthesis of Pyridines. Journal of the American Chemical Society.[10] Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling palladium catalysts and pyridine derivatives.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to 13C NMR Chemical Shifts for 5-Substituted Methyl Nicotinates: An In-Depth Technical Comparison
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules.[1][2] This guide provides a comprehensive analysis of the 13C NMR chemical shifts for a series of 5-substituted methyl nicotinates, compounds of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of substituent effects on chemical shifts, present available experimental data, offer a standardized protocol for data acquisition, and compare the utility of 13C NMR with other analytical techniques.
The Foundational Principles: Understanding Substituent Effects in 13C NMR
The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment.[3] For aromatic systems like the pyridine ring in methyl nicotinates, the introduction of a substituent at the 5-position induces predictable changes in the chemical shifts of the ring carbons. These changes are primarily governed by two electronic phenomena:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO2, -Cl) pull electron density away from the ring, deshielding the carbon nuclei and causing their signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (e.g., -NH2, -OCH3) push electron density into the ring, shielding the carbons and causing an upfield shift (to lower ppm values).[3]
-
Resonance (Mesomeric) Effects: These effects are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of lone pairs or pi electrons. Substituents with lone pairs (e.g., -NH2, -OCH3) can donate electron density into the ring through resonance, causing significant shielding, particularly at the ortho and para positions. Conversely, π-accepting groups (e.g., -NO2) withdraw electron density from the ring, leading to deshielding.
The interplay of these two effects determines the final observed chemical shift for each carbon in the pyridine ring.
Comparative Analysis of 13C NMR Chemical Shifts
| Substituent (at C5) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C=O (ppm) | O-CH3 (ppm) |
| -H (Methyl Nicotinate) | ~150 | ~129 | ~137 | ~123 | ~153 | ~165 | ~52 |
| -NH2 (Amino) | Shielded | Shielded | Shielded | Shielded | Shielded | Minor Change | Minor Change |
| -NO2 (Nitro) | Deshielded | Deshielded | Deshielded | Deshielded | Deshielded | Minor Change | Minor Change |
| -Cl (Chloro) | Deshielded | Deshielded | Shielded | Deshielded | Deshielded | Minor Change | Minor Change |
| -Br (Bromo) | Deshielded | Deshielded | Shielded | Deshielded | Deshielded | Minor Change | Minor Change |
| -OCH3 (Methoxy) | Shielded | Shielded | Shielded | Shielded | Shielded | Minor Change | Minor Change |
Note: The terms "Shielded" and "Deshielded" indicate the general direction of the chemical shift change relative to the parent compound, methyl nicotinate. Precise values can vary depending on the solvent and other experimental conditions.
A Step-by-Step Guide to Acquiring High-Quality 13C NMR Spectra
To ensure the reproducibility and accuracy of 13C NMR data, a standardized experimental protocol is essential. The following is a detailed methodology for the acquisition of 13C NMR spectra of 5-substituted methyl nicotinates.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Weighing: Accurately weigh approximately 10-20 mg of the 5-substituted methyl nicotinate.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this class of compounds.[4]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the NMR probe for the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.[3]
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis if needed.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.[5]
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and perform baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[6]
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
Caption: A streamlined workflow for acquiring and processing 13C NMR spectra.
Logical Relationships of Substituent Effects
The electronic properties of the substituent at the 5-position directly influence the electron density at each carbon of the pyridine ring, thereby altering their 13C NMR chemical shifts. This relationship can be visualized as follows:
Caption: The influence of substituent electronic effects on 13C NMR chemical shifts.
Comparison with Other Analytical Techniques
While 13C NMR is unparalleled for determining the carbon skeleton, a comprehensive characterization of 5-substituted methyl nicotinates often involves a multi-technique approach.
-
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This technique provides information about the number, connectivity, and chemical environment of protons in a molecule. It is highly complementary to 13C NMR and is routinely used for structural elucidation.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming the molecular formula and identifying structural motifs.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, such as the carbonyl group of the ester and any functional groups in the substituent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for separating it from reaction mixtures or impurities.[7] It can also be used for quantitative analysis.[7]
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing empirical formula data that complements the structural information from spectroscopic methods.
Conclusion
This guide has provided a detailed overview of the 13C NMR chemical shifts of 5-substituted methyl nicotinates. While a complete experimental dataset remains to be compiled, the principles of substituent-induced chemical shifts provide a robust framework for predicting and interpreting the spectra of these important compounds. The provided experimental protocol offers a standardized approach for acquiring high-quality data, ensuring consistency and comparability across different laboratories. For a comprehensive structural characterization, it is recommended to use 13C NMR in conjunction with other analytical techniques such as 1H NMR, mass spectrometry, and IR spectroscopy. This integrated approach will provide the highest level of confidence in the structural assignment of novel 5-substituted methyl nicotinate derivatives.
References
-
[8] Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
[6] Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
[9] Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
[10] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
[11] Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
[12] LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
[13] ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents[14]. Retrieved from [Link]
Sources
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- 4. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. ekwan.github.io [ekwan.github.io]
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- 14. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thermal Landscape: A Comparative Guide to the Melting Point of Methyl 5-(4-methoxyphenyl)nicotinate
For researchers and professionals in drug development, the physical and chemical characterization of a compound is a foundational pillar of its identity and potential utility. Among the fundamental physical constants, the melting point stands as a critical gatekeeper for purity assessment, polymorph identification, and formulation development. This guide provides an in-depth comparative analysis of the melting point of methyl 5-(4-methoxyphenyl)nicotinate, a heterocyclic compound of interest, contextualized by the thermal behavior of its structural analogs. We will delve into the causality behind the observed melting points, provide detailed experimental protocols for accurate determination, and present the data in a clear, comparative format to support your research endeavors.
The Significance of a Sharp Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. For a pure compound, this transition occurs over a narrow temperature range, typically 1-2°C. A broad melting range, conversely, often signifies the presence of impurities, which disrupt the crystal lattice and depress the melting point. Therefore, an accurate and sharp melting point is a reliable indicator of a compound's purity. Furthermore, different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, a critical consideration in pharmaceutical development where polymorphs can have different solubilities, stabilities, and bioavailabilities.
Comparative Analysis: Unpacking the Influence of Molecular Structure
The melting point of a molecule is governed by the strength of its intermolecular forces. Factors such as molecular weight, symmetry, hydrogen bonding, and dipole-dipole interactions all play a crucial role. To understand the thermal behavior of methyl 5-(4-methoxyphenyl)nicotinate, it is instructive to compare it with simpler, structurally related molecules.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| Nicotinic Acid | Pyridine-3-carboxylic acid | 123.11 | 234-238[1][2] |
| Methyl Nicotinate | Methyl pyridine-3-carboxylate | 137.14 | 39-43[3][4] |
| Methyl 5-methylnicotinate | Methyl 5-methylpyridine-3-carboxylate | 151.16 | 40.5-49.5[5][6] |
| Methyl 5-(4-methoxyphenyl)nicotinate | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | 243.26 | 99-101[4] |
Key Observations and Mechanistic Insights:
-
Esterification's Impact: The stark difference between the melting point of nicotinic acid (234-238°C) and its methyl ester, methyl nicotinate (39-43°C), highlights the profound effect of intermolecular forces.[1][2][3][4] Nicotinic acid can form strong intermolecular hydrogen bonds through its carboxylic acid group, leading to a stable crystal lattice that requires significant thermal energy to disrupt. The esterification to methyl nicotinate removes this hydrogen bonding capability, resulting in a much lower melting point.
-
Influence of the Phenyl Group: The introduction of a phenyl group at the 5-position, as in the case of our target compound, significantly increases the melting point compared to methyl nicotinate. This is attributable to several factors. The larger, more rigid aromatic system of the 4-methoxyphenyl group allows for more effective crystal packing and increased van der Waals forces. Additionally, the polar methoxy group can participate in dipole-dipole interactions, further stabilizing the crystal lattice.
-
Substituent Effects: Comparing methyl nicotinate to methyl 5-methylnicotinate, we see a modest increase in the melting point.[5][6] This is expected due to the increase in molecular weight and surface area, leading to stronger van der Waals forces. However, the jump to the 99-101°C range for methyl 5-(4-methoxyphenyl)nicotinate underscores the more substantial impact of the larger and more polar 4-methoxyphenyl substituent.[4]
Caption: Structural relationships and their impact on melting points.
Experimental Protocols for Accurate Melting Point Determination
To ensure the generation of reliable and reproducible data, a standardized experimental approach is paramount. Below are detailed protocols for two common methods of melting point determination.
Method 1: Capillary Melting Point Apparatus
This is a widely used and accessible method for determining the melting point of a solid.
Workflow:
Caption: Workflow for capillary melting point determination.
Detailed Steps:
-
Sample Preparation: Ensure the sample of methyl 5-(4-methoxyphenyl)nicotinate is completely dry, as residual solvent can act as an impurity and depress the melting point. The sample should be a fine, homogeneous powder to ensure uniform heat distribution.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Initial Heating: If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.
-
Controlled Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the heating block, the thermometer, and the sample.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample. For methyl 5-(4-methoxyphenyl)nicotinate, this should be in the 99-101°C range.[4]
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a more sophisticated thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point, which is observed as an endothermic peak on the DSC thermogram.
Workflow:
Caption: Workflow for melting point determination by DSC.
Detailed Steps:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of methyl 5-(4-methoxyphenyl)nicotinate into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting range.
-
Data Analysis: The melting of the sample will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point.
Troubleshooting and Considerations
-
Broad Melting Range: If a broad melting range is observed, it may indicate the presence of impurities. Recrystallization of the sample may be necessary to achieve a sharper melting point.
-
Decomposition: Some compounds decompose at or near their melting point, which can be observed as a color change or gas evolution. If this occurs, the reported melting point should be noted as "with decomposition."
-
Hygroscopic Compounds: Compounds that readily absorb moisture from the atmosphere may exhibit a depressed and broad melting range. Samples should be thoroughly dried before analysis.
Conclusion
The melting point of methyl 5-(4-methoxyphenyl)nicotinate, reported as 99-101°C, is a key physical property that reflects its molecular structure and purity.[4] By comparing it to its structural analogs, we can appreciate the significant influence of the 4-methoxyphenyl substituent on the intermolecular forces that govern its crystal lattice stability. The provided experimental protocols for capillary melting point determination and Differential Scanning Calorimetry offer robust methods for the accurate and reliable measurement of this critical parameter, empowering researchers to confidently characterize their compounds and advance their drug development programs.
References
- Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
-
PrepChem. (n.d.). Synthesis of methyl 5-(4-methoxyphenyl)nicotinate. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Methyl nicotinate. Retrieved from [Link]
Sources
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 3. vaia.com [vaia.com]
- 4. prepchem.com [prepchem.com]
- 5. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
Structural Characterization of 5-Aryl Pyridine-3-Carboxylates: A Comparative Methodological Guide
Executive Summary
This guide addresses the critical analytical challenge in medicinal chemistry: unequivocally distinguishing 5-aryl pyridine-3-carboxylates from their 2-, 4-, or 6-aryl regioisomers. These isomers frequently co-elute during the palladium-catalyzed cross-coupling of 3,5-dihalopyridines, a standard synthetic route for kinase inhibitors and GPCR ligands.
This document moves beyond standard spectral listing to provide a comparative performance analysis of characterization techniques, supported by self-validating protocols and logic-driven workflows.
Part 1: The Analytical Challenge
In the synthesis of 5-aryl pyridine-3-carboxylates (typically via Suzuki-Miyaura coupling of ethyl 5-bromonicotinate), the primary challenge is regioisomer identification .
The pyridine ring protons in the 5-aryl-3-carboxylate scaffold (H2, H4, and H6) often appear as three distinct singlets in 1H NMR due to the lack of strong ortho-coupling. This "isolated spin system" mimics the spectral signature of the unwanted 6-aryl isomer, leading to potential misassignment if relying solely on 1D NMR.
The "Three Singlets" Problem
-
H2: Flanked by Nitrogen and Carboxylate.
-
H6: Flanked by Nitrogen and Aryl group.[3]
Distinguishing these requires a multi-modal approach combining electronic environment analysis (Chemical Shift) with spatial proximity data (NOE).
Part 2: Comparative Analysis of Methods
The following table objectively compares the three primary characterization pillars based on resolution power, throughput, and specific utility for this scaffold.
Table 1: Performance Comparison of Characterization Techniques
| Feature | Method A: 1D & 2D NMR | Method B: Single Crystal XRD | Method C: DFT/Computational |
| Primary Utility | Routine structural confirmation & purity | Absolute configuration & conformational analysis | Prediction & verification of ambiguous NMR signals |
| Regioisomer Resolution | High (Requires NOESY/HMBC) | Definitive (Ultimate proof) | Moderate (Supportive only) |
| Sample Requirement | ~5–10 mg (Destructive/Recoverable) | Single high-quality crystal (>0.1 mm) | None (In silico) |
| Time to Result | 1–4 Hours | 24–72 Hours (including crystal growth) | 6–12 Hours (CPU time) |
| Cost Efficiency | High | Low (Instrument/Expertise intensive) | High |
| Critical Limitation | Ambiguity in "Three Singlet" assignment without 2D data | Difficulty in growing diffraction-quality crystals | Dependence on basis set accuracy |
Part 3: Experimental Protocols & Workflows
Protocol A: Self-Validating NMR Assignment
Objective: Unequivocally assign H2, H4, and H6 using spatial proximity. Reagents: CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is poor).
Step-by-Step Methodology:
-
1H NMR (Proton): Acquire standard spectrum. Identify the three aromatic singlets in the deshielded region (8.5–9.5 ppm).
-
13C NMR & HSQC: Correlate protons to their attached carbons to confirm the pyridine ring carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the validation step.
-
Irradiate Ester Region: Look for enhancement of H2 and H4 . (H6 is too distant).
-
Irradiate Aryl Ortho-Protons: Look for enhancement of H4 and H6 . (H2 is too distant).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for long-range coupling from the Carbonyl carbon (C=O). It should couple strongly to H2 and H4 , but not H6.
-
Decision Logic:
-
If Signal A shows NOE with Ester AND Aryl →It is H4.
-
If Signal B shows NOE with Ester only →It is H2.
-
If Signal C shows NOE with Aryl only →It is H6.
Protocol B: Crystallization for X-Ray Diffraction
Objective: Obtain crystals suitable for determining the torsion angle between the pyridine and aryl rings (critical for assessing atropisomerism potential).
Methodology (Slow Evaporation):
-
Dissolve 20 mg of pure product in 2 mL of Ethyl Acetate .
-
Add n-Heptane dropwise until slight turbidity persists, then add 1 drop of Ethyl Acetate to clear.
-
Cover the vial with parafilm and pierce 3–4 small holes.
-
Allow to stand undisturbed at room temperature for 48–72 hours.
-
Validation: Crystals should be prismatic. Needle-like crystals often yield poor diffraction data for this scaffold.
Part 4: Visualization of Logic & Workflows
Diagram 1: The Characterization Workflow
This flowchart illustrates the critical decision points in the synthesis and analysis pipeline.
Caption: Operational workflow for isolating and characterizing 5-aryl pyridine-3-carboxylates, prioritizing NMR efficiency before escalating to X-ray.
Diagram 2: NMR Assignment Logic Tree
This decision tree visualizes the "Self-Validating" protocol described in Part 3.
Caption: Logic tree for assigning the C2, C4, and C6 protons based on NOESY correlations with the flanking Ester and Aryl substituents.
Part 5: Representative Data
The following data represents the typical spectral signature of Ethyl 5-phenylnicotinate in CDCl₃.
| Position | Proton (δ ppm) | Multiplicity | Key NOE Correlation |
| H-2 | 9.20 – 9.25 | Singlet (d, J~2Hz) | Ethyl CH₂ (Strong) |
| H-6 | 8.90 – 8.95 | Singlet (d, J~2Hz) | Phenyl ortho-H (Strong) |
| H-4 | 8.45 – 8.50 | Triplet (t, J~2Hz) | Ethyl CH₂ (Weak) + Phenyl ortho-H (Weak) |
| Ethyl -CH₂- | 4.45 | Quartet | H-2, H-4 |
| Phenyl -H | 7.40 – 7.60 | Multiplet | H-6, H-4 |
Note: H-4 often appears as a triplet due to meta-coupling with both H-2 and H-6, whereas H-2 and H-6 appear as fine doublets.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 2017. Link
-
Faulkner, A., et al. (2013). Regioselective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine.[3][4] Journal of Organic Chemistry, 78(15). Link
-
Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison Chemistry Department. Link
Sources
- 1. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
